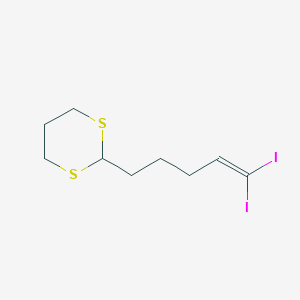
Sulfuric acid, pentafluorophenyl phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid, pentafluorophenyl phenyl ester is a chemical compound that belongs to the class of pentafluorophenyl esters. These esters are known for their high reactivity and are commonly used in organic synthesis, particularly in the formation of amide bonds. The compound is characterized by the presence of a pentafluorophenyl group, which enhances its reactivity and stability compared to other esters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfuric acid, pentafluorophenyl phenyl ester typically involves the reaction of pentafluorophenol with phenyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
C6F5OH+C6H5COCl→C6F5COOC6H5+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves safety.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid, pentafluorophenyl phenyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The ester reacts with nucleophiles such as amines to form amides.
Hydrolysis: In the presence of water, the ester can hydrolyze to form pentafluorophenol and phenol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the by-products.
Hydrolysis: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Reduction: Performed under anhydrous conditions with a reducing agent like lithium aluminum hydride.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions.
Phenols: Resulting from hydrolysis.
Alcohols: Produced from reduction reactions.
Scientific Research Applications
Sulfuric acid, pentafluorophenyl phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and in the formation of amide bonds.
Biology: Employed in the conjugation of biomolecules, such as attaching fluorophores to proteins for imaging studies.
Medicine: Utilized in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of sulfuric acid, pentafluorophenyl phenyl ester involves the activation of the ester bond, making it more susceptible to nucleophilic attack. The pentafluorophenyl group acts as an electron-withdrawing group, stabilizing the transition state and facilitating the formation of the amide bond. The molecular targets and pathways involved depend on the specific application, such as the conjugation of biomolecules or the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Sulfuric acid, pentafluorophenyl phenyl ester can be compared with other similar compounds, such as:
Succinic acid, phenyl pentafluorobenzyl ester: Another pentafluorophenyl ester with similar reactivity but different structural properties.
Pentafluorophenyl esters: A broader class of compounds with varying reactivity and stability, depending on the substituents attached to the pentafluorophenyl group.
The uniqueness of this compound lies in its high reactivity and stability, making it a valuable reagent in organic synthesis and various scientific applications.
Properties
CAS No. |
820220-77-7 |
|---|---|
Molecular Formula |
C12H5F5O4S |
Molecular Weight |
340.22 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) phenyl sulfate |
InChI |
InChI=1S/C12H5F5O4S/c13-7-8(14)10(16)12(11(17)9(7)15)21-22(18,19)20-6-4-2-1-3-5-6/h1-5H |
InChI Key |
XRHACNOGCDHOFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-[(Nonan-2-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14215711.png)
![Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14215713.png)
![4-[5-(1,3-Benzodioxol-5-ylmethylamino)pyridin-3-yl]phenol](/img/structure/B14215714.png)
![4-[2-(Piperidin-1-yl)ethoxy]-1-(thiophene-2-sulfonyl)-1H-indazole](/img/structure/B14215717.png)

![N,N-Dibutyl-8-[2-(isoquinolin-5-YL)ethenyl]phenanthren-2-amine](/img/structure/B14215725.png)
![N-(4-{[2-(4-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14215731.png)

![3-{[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}phenol](/img/structure/B14215734.png)


![1-[2-(Diphenylphosphanyl)phenyl]-5-methyl-3-phenyl-1H-pyrazole](/img/structure/B14215744.png)

![5-(2-Bromophenyl)-3-[(propan-2-yl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B14215770.png)
